Benzonitrile, 3,3'-methylenebis[6-amino-

Description

The compound Benzoic acid, 3,3'-methylenebis[6-amino-, is a derivative of benzoic acid featuring a methylene bridge (-CH₂-) linking two aromatic rings, each substituted with an amino group at the 6-position. While the exact nomenclature varies slightly across sources (e.g., esters or salts), its core structure remains consistent. Notably, regulatory documents and chemical databases reference multiple esters of this compound, such as di-2-propenyl, dimethyl, and dipropyl esters .

Properties

CAS No. |

61381-99-5 |

|---|---|

Molecular Formula |

C15H12N4 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

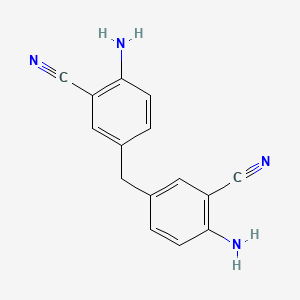

2-amino-5-[(4-amino-3-cyanophenyl)methyl]benzonitrile |

InChI |

InChI=1S/C15H12N4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-7H,5,18-19H2 |

InChI Key |

BXERHCITLNBIMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C#N)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile, which can then be further modified to obtain the desired compound.

Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime. This process typically involves the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid.

Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide to convert bromobenzene to benzonitrile.

Industrial Production Methods:

Ammoxidation Process: The industrial production of benzonitrile often employs the ammoxidation of toluene, which is a cost-effective and efficient method. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzonitrile, 3,3’-methylenebis[6-amino- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated benzonitrile derivatives.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Employed in the preparation of coordination complexes with transition metals.

Biology:

- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

- Utilized in the production of advanced coatings and resins.

- Applied in the manufacture of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

- The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.

- It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Benzoic acid, 3,3'-methylenebis[6-amino-, highlighting substituents, regulatory status, and molecular

Key Findings:

Substituent Impact on Properties :

- Ester groups influence solubility, volatility, and reactivity. For example, the di-2-propenyl ester (61386-02-5) has unsaturated allyl groups, which may enable crosslinking or polymerization, aligning with its designation for "significant new uses" under U.S. regulations .

- Dimethyl ester (31383-81-0) exhibits lower molecular weight and simpler structure, correlating with reduced regulatory scrutiny in Canada .

This suggests that ester choice directly affects toxicity profiles and regulatory outcomes .

Biological Activity

Benzonitrile, 3,3'-methylenebis[6-amino-] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a central methylene bridge connecting two benzonitrile units, each substituted with an amino group at the 6-position. This unique structure contributes to its potential interactions with biological targets.

The biological activity of Benzonitrile, 3,3'-methylenebis[6-amino-] is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino groups and the aromatic rings are believed to facilitate binding interactions that can lead to modulation of enzyme activity or receptor signaling pathways. This modulation can result in various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Blocking Receptor Signaling : It may interfere with receptor-ligand interactions, affecting cellular signaling cascades.

Biological Activity

Research has demonstrated that Benzonitrile, 3,3'-methylenebis[6-amino-] exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that the compound has potential antimicrobial effects against various bacterial strains. For example, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Kinase Inhibition : Research suggests that Benzonitrile derivatives may act as kinase inhibitors. Kinases play crucial roles in cell signaling and their dysregulation is often linked to cancer progression .

Study 1: Antimicrobial Efficacy

A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the antimicrobial efficacy of Benzonitrile derivatives against MRSA and other bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting the compound's potential as an antibacterial agent .

Study 2: Anticancer Potential

In a comparative study of various benzonitrile derivatives against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), Benzonitrile, 3,3'-methylenebis[6-amino-] exhibited IC50 values indicative of potent cytotoxicity. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.